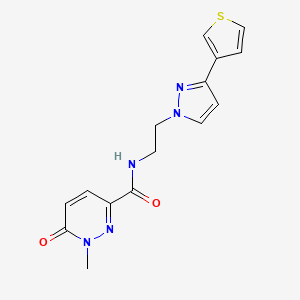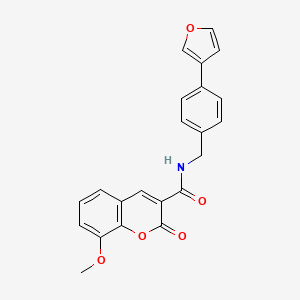![molecular formula C22H16ClN3O B2653396 6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline CAS No. 637756-19-5](/img/structure/B2653396.png)
6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline” is a chemical compound with the molecular formula C22H16ClN3O . It is a derivative of indolo[2,3-b]quinoxaline, a class of compounds known for their diverse biological properties .
Synthesis Analysis
The synthesis of indolo[2,3-b]quinoxaline derivatives often involves a multi-step protocol starting from isatin or 5-fluoroisatin . A series of new 6-[(N1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo[2,3-b]quinoxa-line derivatives have been synthesized using this method .Molecular Structure Analysis
The molecular structure of “6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline” includes a indolo[2,3-b]quinoxaline core with a 2-(2-chlorophenoxy)ethyl group attached at the 6-position .Chemical Reactions Analysis
Indolo[2,3-b]quinoxaline derivatives are known to undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of indolo[2,3-b]quinoxaline derivatives can be influenced by the nature of the peripheral amines. These compounds show intramolecular charge transfer transitions (ICT) in the range of 501–561 nm with high molar absorption coefficient (ε). They emit in the range of 580–648 nm in solutions and 672–700 nm (red region) in neat solid films .Applications De Recherche Scientifique
Synthesis and Characterization
Triarylamines based on 6H-indolo[2,3-b]quinoxaline have been synthesized and characterized, exhibiting unique optical absorption and emission spectra, electrochemical behavior, and thermal properties. These compounds show potential in materials science due to their green or yellow emission, enhanced thermal stability, and high glass transition temperatures, attributed to the presence of the 6H-indolo[2,3-b]quinoxaline segment. Theoretical simulations have helped understand the origin of optical spectra and trends observed, highlighting the compound's significance in developing new materials with desired photophysical properties (Thomas & Tyagi, 2010).
Corrosion Inhibition
Quinoxalines, including those related to the 6H-indolo[2,3-b]quinoxaline structure, have been studied for their corrosion inhibition properties on metals like copper. Quantum chemical calculations suggest a relationship between the molecular structure of these quinoxalines and their efficiency as corrosion inhibitors, indicating their potential application in protecting metals from corrosion in various industrial applications (Zarrouk et al., 2014).
Antimicrobial Activity
Novel 6H-indolo(2,3-b)quinoxaline fused azetidinones have been synthesized, showing a wide range of pharmacological activities, including antimicrobial activity against both gram-positive and gram-negative bacteria and fungi. The para-nitro substituted derivatives, in particular, demonstrate significant antimicrobial efficacy, suggesting the potential of 6H-indolo[2,3-b]quinoxaline derivatives in developing new antimicrobial agents (Padmini, Babu, & Madhavan, 2015).
Organic Electronics
The synthesis and application of 6H-indolo[2,3-b]quinoxaline derivatives in organic electronics, such as organic light-emitting diodes (OLEDs), have been explored. These derivatives display promising electroluminescence properties, with the potential for use as electron-transporting and emitting layers in OLEDs. The study of these compounds' absorption, emission, electrochemical, thermal, and theoretical properties provides insights into their suitability for application in electronic devices (Tyagi, Venkateswararao, & Thomas, 2011).
Anticancer Research
6H-indolo[2,3-b]quinoxalines have been explored for their anticancer properties, with certain derivatives showing potential as anticancer agents. The mechanism of action is primarily through DNA intercalation, influencing the thermal stability of the DNA-compound complex and thus affecting anticancer activity. The presence of substituents and side chains on the 6H-indolo[2,3-b]quinoxaline nucleus plays a crucial role in determining the compound's efficacy, offering a promising scaffold for the design and development of new anticancer drugs (Moorthy, Manivannan, Karthikeyan, & Trivedi, 2013).
Mécanisme D'action
While the specific mechanism of action for “6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline” is not mentioned in the retrieved papers, indolo[2,3-b]quinoxaline derivatives are generally known for their biological activity. They are reported to show DNA duplex stabilization, anti-malarial, and anticancer activities .
Orientations Futures
The future directions for research on “6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline” and similar compounds could include further exploration of their biological activities, development of more efficient synthesis methods, and investigation of their potential applications in optoelectronic devices .
Propriétés
IUPAC Name |
6-[2-(2-chlorophenoxy)ethyl]indolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O/c23-16-8-2-6-12-20(16)27-14-13-26-19-11-5-1-7-15(19)21-22(26)25-18-10-4-3-9-17(18)24-21/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSDFTAFGSFUCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CCOC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-amine hydrochloride](/img/structure/B2653313.png)
![5-[(4-Bromopyrazol-1-yl)methyl]thiophene-2-carbaldehyde](/img/structure/B2653314.png)
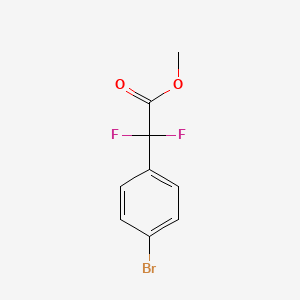
![2-[5-(Trifluoromethyl)pyrazin-2-yl]ethanesulfonyl fluoride](/img/structure/B2653316.png)
![ethyl 4-((4-((3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2653318.png)
![2-[[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2653319.png)
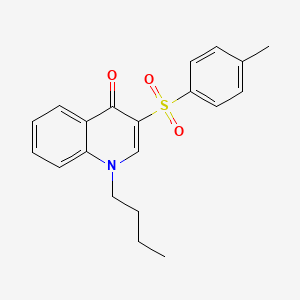
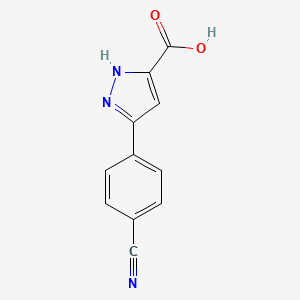
![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methyl-1H-pyrazole-5-sulfonamide](/img/structure/B2653323.png)
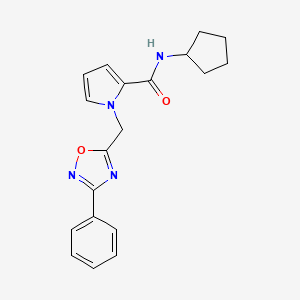
![8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2653327.png)
